3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid
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Overview
Description
3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid is a complex organic compound with the molecular formula C12H9Br2NO4S2. It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfonamide group, which is further substituted with dibromo and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring and sulfonamide group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated for coupling reactions, such as amide bond formation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Coupling Reagents: Agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfonamide and dibromo substitutions, resulting in different chemical properties.
4-Methylbenzenesulfonamide: Lacks the thiophene and carboxylic acid groups, limiting its applications in material science.
2,5-Dibromothiophene: Lacks the sulfonamide and carboxylic acid groups, affecting its biological activity.
Uniqueness
3-(2,5-Dibromo-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(2,5-dibromo-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO4S2/c1-6-4-8(14)10(5-7(6)13)21(18,19)15-9-2-3-20-11(9)12(16)17/h2-5,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJCXQXYSVBCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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